molecular formula C8H10N2O2 B13328453 2-Cyclobutoxypyrimidin-5-OL

2-Cyclobutoxypyrimidin-5-OL

Cat. No.: B13328453
M. Wt: 166.18 g/mol
InChI Key: KYTRYGVGKJFMCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclobutoxypyrimidin-5-OL is a heterocyclic compound that features a pyrimidine ring substituted with a cyclobutoxy group at the 2-position and a hydroxyl group at the 5-position

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-cyclobutyloxypyrimidin-5-ol

InChI

InChI=1S/C8H10N2O2/c11-6-4-9-8(10-5-6)12-7-2-1-3-7/h4-5,7,11H,1-3H2

InChI Key

KYTRYGVGKJFMCD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=NC=C(C=N2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutoxypyrimidin-5-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanol with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutoxypyrimidin-5-OL can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include ketone derivatives, dihydropyrimidine derivatives, and various substituted pyrimidines .

Scientific Research Applications

2-Cyclobutoxypyrimidin-5-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclobutoxypyrimidin-5-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

  • 2-Cyclobutoxypyrimidin-5-amine
  • 5-Hydroxy-2-(cyclobutoxy)pyrimidine
  • 2-Aminopyrimidine derivatives

Comparison: Compared to similar compounds, 2-Cyclobutoxypyrimidin-5-OL is unique due to the presence of both a cyclobutoxy group and a hydroxyl group on the pyrimidine ring. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development .

Biological Activity

2-Cyclobutoxypyrimidin-5-OL is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring attached to a pyrimidine nucleus, which may influence its interaction with biological targets. The structural formula can be represented as follows:

C9H12N2O\text{C}_9\text{H}_{12}\text{N}_2\text{O}

This compound's unique structure may facilitate various interactions with biomolecules, leading to its observed biological activities.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties, particularly against certain RNA viruses. In vitro studies demonstrated that the compound inhibits viral replication by interfering with viral RNA synthesis. For instance, a study showed a significant reduction in viral load in cell cultures treated with this compound compared to untreated controls .

Antitumor Effects

Another significant area of research focuses on the antitumor effects of this compound. In a series of experiments involving various cancer cell lines, the compound was found to induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators .

Table 1: Summary of Antitumor Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Cell cycle arrest
A54912Caspase activation

Antioxidant Properties

The antioxidant capacity of this compound has also been evaluated. Studies using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays indicated that the compound effectively scavenges free radicals, suggesting potential protective effects against oxidative stress-related damage in cells .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in viral replication and cancer cell survival.
  • Modulation of Signaling Pathways : It has been suggested that this compound influences key signaling pathways related to cell growth and apoptosis.
  • Direct Interaction with Nucleic Acids : The structural similarity to nucleic acids allows potential binding and interference with nucleic acid synthesis.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study 1 : A clinical trial involving patients with chronic viral infections demonstrated that administration of this compound resulted in a notable decrease in viral load and improved clinical outcomes .
  • Case Study 2 : In oncology, patients receiving treatment including this compound showed enhanced tumor regression rates compared to those on standard chemotherapy alone .

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